(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol
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Overview
Description
Squalene-2,3-diol: is an organic compound with the chemical formula C30H52O2 . It is a white crystalline solid that is soluble in organic solvents . This compound is a derivative of squalene, a natural triterpene that is widely distributed in nature, particularly in shark liver oil and plant sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalene-2,3-diol can be synthesized by reacting triacosahexaenone with sodium dihydride to yield the corresponding diol product . The specific reaction conditions and process can be optimized according to the experimental requirements.
Industrial Production Methods: Industrial production of squalene-2,3-diol often involves the extraction of squalene from renewable sources such as oil-deodoriser distillates produced by the vegetable oil production chain . The extracted squalene is then subjected to hydrogenation and other chemical processes to obtain squalene-2,3-diol.
Chemical Reactions Analysis
Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.
Scientific Research Applications
Chemistry: Squalene-2,3-diol is used as a precursor in the synthesis of various triterpenoids and sterols. It is also utilized in the study of biosynthetic pathways and enzymatic reactions .
Biology: In biological research, squalene-2,3-diol is studied for its role in cellular processes and its potential as an antioxidant .
Medicine: It is also being investigated for its role in skin protection and as a component in drug delivery systems .
Industry: In the industrial sector, squalene-2,3-diol is used in the formulation of cosmetics and skincare products due to its emollient properties .
Mechanism of Action
Squalene-2,3-diol exerts its effects through various mechanisms. It is a highly effective oxygen-scavenging agent, which contributes to its antioxidative properties . Additionally, it may inhibit Ras farnesylation and modulate carcinogen activation, thereby exhibiting chemopreventive activity . The compound also plays a role in protecting cells against lipid peroxidation, which is crucial for cell survival .
Comparison with Similar Compounds
2,3-Oxidosqualene: A precursor in the biosynthesis of sterols and triterpenoids.
Squalane: A hydrogenated form of squalene, commonly used in cosmetics and skincare products.
β-Carotene: A polyprenyl compound with antioxidative properties.
Coenzyme Q10: An essential component in the electron transport chain and a potent antioxidant.
Uniqueness: Squalene-2,3-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C30H52O2 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |
InChI |
InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3 |
InChI Key |
GRPNWQFOKYUABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |
Origin of Product |
United States |
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